molecular formula C16H15N3O2 B13988027 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide

2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide

Cat. No.: B13988027
M. Wt: 281.31 g/mol
InChI Key: QRCYIQUXXOEGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide is an organic compound that features a benzoxazole ring fused with a pyridine ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a pyridine boronic acid and a halogenated benzoxazole.

    Attachment of the Propanamide Group: The final step involves the acylation of the benzoxazole-pyridine intermediate with a propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-3-yl)-1H-benzo[d]imidazole: Similar structure with a benzimidazole ring instead of a benzoxazole ring.

    2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine ring system.

    N-(pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group.

Uniqueness

2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide is unique due to its specific combination of a benzoxazole ring, a pyridine ring, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide

InChI

InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-5-6-14-13(8-12)19-16(21-14)11-4-3-7-17-9-11/h3-10H,1-2H3,(H,18,20)

InChI Key

QRCYIQUXXOEGHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.